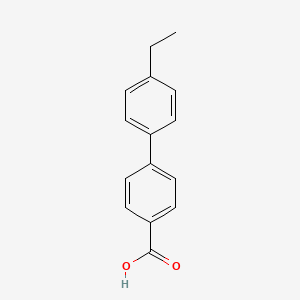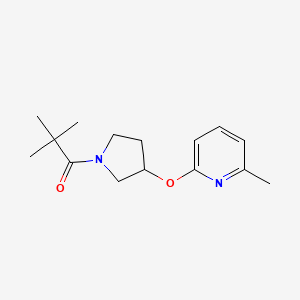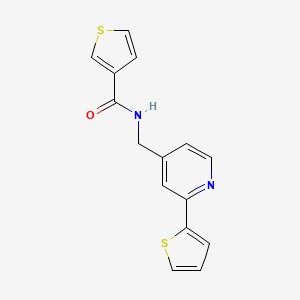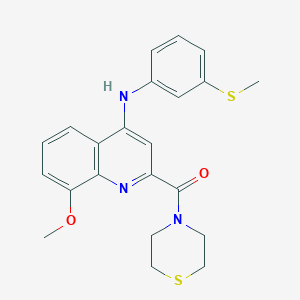![molecular formula C6H10N2O3 B2747755 2-Hydroxy-N-[(E)-3-oxobutan-2-ylideneamino]acetamide CAS No. 118728-40-8](/img/structure/B2747755.png)
2-Hydroxy-N-[(E)-3-oxobutan-2-ylideneamino]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Hydroxy-N-[(E)-3-oxobutan-2-ylideneamino]acetamide, commonly known as HOBA, is a chemical compound that has gained significant attention in recent years due to its potential applications in various fields of scientific research. HOBA is a derivative of N-acetylcysteine and has been found to possess antioxidant and anti-inflammatory properties, making it a promising candidate for treating various diseases and disorders.
Applications De Recherche Scientifique
Coordination Complexes and Antioxidant Activity
2-Hydroxy-N-[(E)-3-oxobutan-2-ylideneamino]acetamide (hereafter referred to by its chemical structure for clarity) and its derivatives have been explored in the synthesis of novel coordination complexes with metals such as Co(II) and Cu(II). These complexes have been characterized by various spectroscopic techniques and have shown significant antioxidant activities. The study by Chkirate et al. (2019) synthesized two pyrazole-acetamide derivatives, showcasing their potential in forming 1D and 2D supramolecular architectures through hydrogen bonding interactions. The antioxidant activities of these compounds and their complexes were evaluated, demonstrating their efficacy in scavenging free radicals and reducing oxidative stress (Chkirate et al., 2019).
Environmental Impact and Biodegradation
The environmental presence and biodegradation of compounds structurally related to this compound have been studied. For example, the cyto-genotoxicity of paracetamol, a compound with a somewhat similar structure, on the zebra mussel (Dreissena polymorpha) was investigated by Parolini et al. (2010). This research aimed to understand the sub-lethal effects of widespread pharmaceutical pollutants in aquatic environments, providing insights into the potential environmental impacts of related compounds (Parolini et al., 2010).
Chemoselective Acetylation in Drug Synthesis
The chemoselective acetylation of 2-aminophenol to N-(2-Hydroxyphenyl)acetamide, a key intermediate in the synthesis of various pharmaceuticals, demonstrates the utility of compounds like this compound in facilitating selective reactions in medicinal chemistry. Magadum and Yadav (2018) explored this reaction using immobilized lipase, highlighting the importance of such compounds in the efficient and selective synthesis of drug intermediates (Magadum & Yadav, 2018).
Anti-inflammatory and Antioxidant Properties
Research on compounds structurally related to this compound, such as N-(2-hydroxy phenyl) acetamide, has shown promising anti-arthritic and anti-inflammatory properties. A study conducted by Jawed et al. (2010) on adjuvant-induced arthritic rats revealed that N-(2-hydroxy phenyl) acetamide significantly reduced inflammatory markers and oxidative stress, suggesting the therapeutic potential of similar compounds in treating inflammatory diseases (Jawed et al., 2010).
Propriétés
IUPAC Name |
2-hydroxy-N-[(E)-3-oxobutan-2-ylideneamino]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O3/c1-4(5(2)10)7-8-6(11)3-9/h9H,3H2,1-2H3,(H,8,11)/b7-4+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMVQOXFPROJNNV-QPJJXVBHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC(=O)CO)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\NC(=O)CO)/C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-(4-(4-methoxyphenyl)piperazin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2747673.png)
![N-(2-{cyclopentyl[(furan-2-yl)methyl]amino}ethyl)-3-[5-oxo-4-(2-phenylethyl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide](/img/structure/B2747674.png)

![Imidazo[1,5-a]pyridin-5-amine](/img/structure/B2747680.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((3-(2-methoxyethyl)-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2747681.png)
![Methyl 3-bromo-6-methylthieno[3,2-b]thiophene-5-carboxylate](/img/structure/B2747684.png)



![N-(5-((2-morpholino-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2747691.png)


